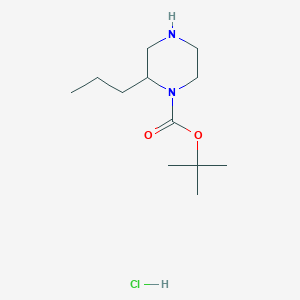

tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride

Description

(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride (CAS 1217478-55-1, MFCD11101260) is a chiral piperazine derivative with a tert-butyloxycarbonyl (Boc) protecting group and a propyl substituent at the 2-position of the piperazine ring. The hydrochloride salt form enhances its stability and solubility, making it a critical intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) targeting neurological and metabolic disorders. Synthesized via nucleophilic substitution reactions (e.g., General Procedure B using 1-Boc-piperazine and alkyl halides), it is typically isolated as a colorless oil or crystalline solid with ≥95% purity.

Properties

CAS No. |

1202993-25-6 |

|---|---|

Molecular Formula |

C12H25ClN2O2 |

Molecular Weight |

264.79 g/mol |

IUPAC Name |

tert-butyl 2-propylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H |

InChI Key |

LZARVVALJLDDLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CNCCN1C(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl piperazine-1-carboxylate with propyl bromide under basic conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures (2-8°C), to ensure the stability of the compound .

Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can be used in assays to investigate enzyme activity, receptor binding, and other biochemical processes .

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may serve as a precursor for the synthesis of drugs targeting neurological disorders, infections, and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Stereochemistry : The (S)-configuration of the target compound often exhibits superior binding to G protein-coupled receptors (GPCRs) compared to (R)-enantiomers.

- Alkyl Chain Length : Propyl substituents balance lipophilicity and solubility, whereas butyl derivatives (e.g., 1212133-43-1) show enhanced membrane permeability but slower renal clearance.

- Substituent Position : 2-substituted piperazines (e.g., 1217478-55-1) exhibit stronger hydrogen-bonding interactions with biological targets than 3-substituted analogues (e.g., 928025-58-5), as predicted by graph-set analysis.

Pharmaceutical Relevance

Piperazine derivatives are pivotal in drug discovery due to their conformational flexibility and ability to modulate pharmacokinetics. The target compound’s hydrochloride salt is utilized in:

- Dopamine D3 Receptor Antagonists : The propyl side chain enhances selectivity over D2 receptors.

- Antidepressants : Chiral purity (S-configuration) minimizes off-target effects.

Limitations and Challenges

Biological Activity

tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride is a piperazine derivative notable for its potential applications in pharmaceutical research, particularly in the context of mood disorders and neurodegenerative diseases. This compound is characterized by its unique structural features, which influence its biological activity and interactions with various receptors.

- Molecular Formula : C_{13}H_{20}ClN_{2}O_{2}

- Molecular Weight : Approximately 264.79 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, particularly serotonin receptors. The piperazine ring structure allows for significant binding affinity, which can modulate receptor activity and influence various physiological responses.

Key Mechanisms:

- Receptor Binding : The compound exhibits selective binding to serotonin receptors, which plays a crucial role in mood regulation and neuroprotection .

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability .

Biological Activities

Research has identified several biological activities associated with this compound:

- Neuroprotective Effects : Studies suggest potential benefits in protecting neuronal cells against oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

- Mood Regulation : Its interaction with serotonin receptors points to a role in alleviating symptoms of mood disorders such as depression and anxiety .

- Anticancer Potential : Preliminary studies indicate that certain piperazine derivatives may exhibit cytotoxicity against cancer cell lines, although specific data on this compound remains limited .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-tert-Butyl 3-propylpiperazine-1-carboxylate | 1203301-84-1 | Similar structure but different propyl positioning |

| (S)-tert-Butyl 2-butylpiperazine-1-carboxylate | 1217482-46-6 | Variation in side chain length |

| (R)-tert-Butyl 2-propylpiperazine-1-carboxylate | 1217449-00-7 | Enantiomeric form with potentially different activity |

This table illustrates how variations in the chemical structure can lead to differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of piperazine derivatives, including this compound. Notable findings include:

- Dopamine Receptor Interaction : Research has demonstrated that certain piperazine derivatives can selectively activate dopamine receptors, which may have implications for treating conditions such as schizophrenia .

- Cytotoxicity Studies : In vitro studies have shown varying degrees of cytotoxicity among piperazine derivatives, suggesting that structural modifications can enhance or reduce anticancer properties .

- Neurotransmitter Modulation : The compound has been evaluated for its ability to modulate serotonin levels, which is critical for mood stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.